4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide
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Overview
Description
4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the propan-2-yloxy group, and the attachment of the pyrimidin-2-yl-pyrrolidin-2-ylmethyl substituent. Common synthetic methodologies include:
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.
Condensation Reactions: These reactions are used to form the benzamide core by reacting an amine with a carboxylic acid derivative.
Intramolecular Cyclizations: These reactions help in forming the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide has several scientific research applications, including:
Medicinal Chemistry: It may be used in the development of new drugs due to its unique structure and potential biological activity.
Biological Studies: It can be used to study the interactions between small molecules and biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yl-pyrrolidin-2-ylmethyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar pyrimidine core and have been extensively studied for their medicinal properties.
Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis and share some synthetic methodologies with the target compound.
Uniqueness
4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and synthetic versatility compared to other similar compounds.
Properties
IUPAC Name |
4-propan-2-yloxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(2)25-17-8-6-15(7-9-17)18(24)22-13-16-5-3-12-23(16)19-20-10-4-11-21-19/h4,6-11,14,16H,3,5,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKLERWHKGNKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCCN2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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